![molecular formula C16H10Cl2N2OS2 B2944570 2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-90-1](/img/structure/B2944570.png)
2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Mycobacterial Energetics Disruption
One of the primary applications of this compound is in the treatment of mycobacterial infections, such as tuberculosis (TB). The compound has been identified as a disruptor of mycobacterial energetics, which is crucial for the survival of the bacteria. It presents a novel therapeutic strategy, especially in the face of increasing drug resistance .
Efflux Inhibitors
F0715-0157 can serve as an efflux inhibitor (EI). EIs are important in slowing down the emergence of resistance and can have positive effects on the duration of the treatment. This is particularly relevant for adjuvant therapies, which aim to boost existing treatments rather than replace them .
Structure-Activity Relationships (SAR)
The compound is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. This is essential for the development of new drugs with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features .
Mechanism of Action
Target of Action
Similar compounds have been reported to affect the energetics of mycobacterium tuberculosis .
Mode of Action
It is known that similar compounds can disrupt the energetics of mycobacterium tuberculosis . This suggests that the compound may interact with its targets in a way that affects the energy metabolism of the bacteria.
Biochemical Pathways
Given the reported effects on mycobacterium tuberculosis energetics, it is plausible that the compound may interfere with pathways related to energy production and utilization in the bacteria .
Result of Action
It is known that similar compounds can have a significant impact on the energetics of mycobacterium tuberculosis , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2,5-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS2/c17-12-7-10(14(18)23-12)15(21)20-16-19-13-9-4-2-1-3-8(9)5-6-11(13)22-16/h1-4,7H,5-6H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAPOSGGBFCEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-3-carboxamide |
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